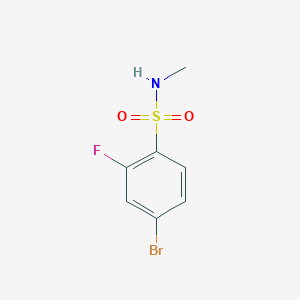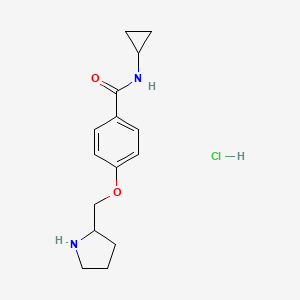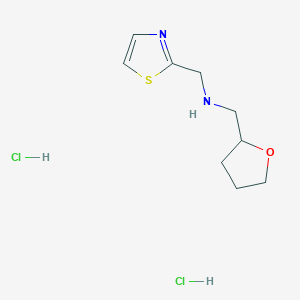
4-bromo-2-fluoro-N-methylbenzenesulfonamide
Overview
Description
“4-bromo-2-fluoro-N-methylbenzenesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Synthesis Analysis
The synthesis of “4-bromo-2-fluoro-N-methylbenzenesulfonamide” involves several steps. The reaction mixture is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-fluoro-N-methylbenzenesulfonamide” consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and a methylbenzenesulfonamide group .
Scientific Research Applications
HIV-1 Infection Prevention
4-Bromo-2-fluoro-N-methylbenzenesulfonamide has been identified as an active group in the synthesis of small molecular antagonists used for the prevention of human HIV-1 infection. A study demonstrated the preparation of a novel compound containing this group, which could be a candidate for drug development in this area (Cheng De-ju, 2015).
Anticancer Properties
Research into the synthesis of compounds involving 4-bromo-2-fluoro-N-methylbenzenesulfonamide has revealed potential anticancer properties. A particular study synthesized a novel compound and characterized its structure and anticancer properties, highlighting its potential application in cancer treatment (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Crystal Structure Investigation
The crystal structures of compounds containing 4-bromo-2-fluoro-N-methylbenzenesulfonamide have been extensively studied. Investigations include analyzing packing patterns and intermolecular interactions, which are crucial for understanding the compound's stability and potential applications in various fields (P. Suchetan et al., 2015).
Fluorination in Organic Chemistry
4-Bromo-2-fluoro-N-methylbenzenesulfonamide plays a role in the fluorination of organic compounds. A study discussed the transformation of a compound into N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide, contributing to the understanding of fluorination processes in organic chemistry (Chenxi Wang et al., 2017).
Radiopharmaceutical Synthesis
The compound has been used in synthesizing N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides, which are precursors for 18F-labeled compounds in radiopharmaceuticals. This research contributes to the development of new compounds for medical imaging and diagnostic purposes (R. Schirrmacher et al., 2003).
Photodynamic Therapy
Studies have synthesized new compounds with 4-bromo-2-fluoro-N-methylbenzenesulfonamide derivatives for photodynamic therapy applications. These compounds are promising as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Corrosion Inhibition
In the field of materials science, derivatives of 4-bromo-2-fluoro-N-methylbenzenesulfonamide have been investigated for their corrosion inhibition properties on iron. This research provides insights into the development of new materials with enhanced corrosion resistance (S. Kaya et al., 2016).
Safety and Hazards
Safety data for “4-bromo-2-fluoro-N-methylbenzenesulfonamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .
Mode of Action
It’s known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the production of dihydrofolic acid, a precursor to folic acid. This disruption can lead to a halt in bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of folic acid synthesis, leading to a halt in bacterial growth. This is due to the inability of the bacteria to produce essential proteins without folic acid .
properties
IUPAC Name |
4-bromo-2-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZPFVFQXCRMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)

![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)
![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)

![3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396981.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)
![3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396985.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
![7-Chlorothieno[3,2-b]pyridine oxalate](/img/structure/B1396991.png)